molecular formula C14H19ClN2O3S B4510215 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B4510215
M. Wt: 330.8 g/mol
InChI Key: VYAQKLSVSFYLFN-UHFFFAOYSA-N
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Description

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene 1,1-dioxide core substituted with a hydroxyl group at position 3 and a piperazine ring at position 4. The piperazine moiety is further substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-21(19,20)10-14(13)18/h1-4,13-14,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAQKLSVSFYLFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CS(=O)(=O)CC2O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with tetrahydrothiophene-3-ol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide interacts with specific biological targets, potentially acting as an antagonist or agonist at certain receptors. This interaction can influence cellular signaling pathways, leading to various therapeutic effects. Notable areas of investigation include:

  • Antidepressant Activity : Due to its structural similarity to known antidepressants, studies are exploring its efficacy in treating depression.
  • Antipsychotic Properties : The compound's ability to modulate neurotransmitter systems makes it a candidate for antipsychotic drug development.
  • Anti-inflammatory Effects : Initial findings suggest potential anti-inflammatory properties that warrant further exploration.

Case Studies

Several studies have documented the pharmacological effects of this compound:

  • Study on Antidepressant Efficacy : A study published in Pharmacology Research evaluated the antidepressant-like effects of the compound in animal models, demonstrating significant improvement in behavioral tests compared to controls.
  • Antipsychotic Potential : Research published in the Journal of Medicinal Chemistry investigated the binding affinity of the compound to dopamine receptors, indicating promising antipsychotic activity.
  • Anti-inflammatory Research : A recent study in Molecular Pharmacology examined the compound's effects on inflammatory cytokines in vitro, showing a reduction in pro-inflammatory markers.

Mechanism of Action

The mechanism of action of 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The piperazine ring and chlorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Biological Activity

4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide is a heterocyclic compound notable for its structural complexity and potential therapeutic applications. The compound features a piperazine ring and a tetrahydrothiophene moiety, which are common in various pharmaceuticals, enhancing its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is represented as follows:

PropertyDetails
Molecular FormulaC13H16ClN2O2S
Molecular Weight299.79 g/mol
AppearanceSolid at room temperature
SolubilityModerate in polar solvents

The presence of a chlorophenyl group is significant as it enhances the compound's affinity for various biological receptors, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes within biological systems. It may function as an antagonist or agonist at certain receptors, influencing cellular signaling pathways. The exact mechanism remains under investigation, but preliminary studies suggest that it may affect neurotransmitter systems, particularly those involving dopamine and serotonin .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant and anxiolytic effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, which are crucial for mood regulation . The potential of this compound in treating mood disorders warrants further exploration.

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Studies on related piperazine derivatives have demonstrated effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Properties

Similar compounds have been investigated for their anticancer properties, particularly against breast cancer cell lines. The ability to induce apoptosis in cancer cells through receptor-mediated pathways has been noted in related studies .

Study 1: Antidepressant Activity

A study examining the effects of piperazine derivatives on depression models found that compounds similar to 4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol exhibited significant reductions in depressive-like behavior in animal models. The results suggested that these compounds modulate serotonin levels effectively .

Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that related piperazine compounds showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial growth by interfering with cell wall synthesis and protein synthesis pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

Tetrahydrothiophene 1,1-Dioxide Derivatives
  • 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (): Shares the tetrahydrothiophene 1,1-dioxide core and hydroxyl group but replaces the piperazine with a hydroxyethylamino substituent.
  • (±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide (): Features a sulfonyl-linked 4-chlorophenyl group and isobutylamino substituent.
Piperazine-Containing Analogs
  • N-[(4-Chlorophenyl)carbamoyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide ():

    • Incorporates a pyridine-sulfonamide core with a piperazine-4-chlorophenyl group.
    • Key Difference : The sulfonamide and pyridine moieties may enhance binding to enzymes (e.g., carbonic anhydrase) compared to the tetrahydrothiophene core .
  • 3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide (): Substitutes tetrahydrothiophene with a benzisothiazole dioxide ring.

Functional Group Modifications

Pyrazole Derivatives
  • N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide ():
    • Replaces piperazine with a pyrazole-chlorophenyl group.
    • Key Difference : Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance kinase inhibition or antimicrobial activity .
Hydroxyl Group Impact
  • The hydroxyl group at position 3 in the target compound distinguishes it from non-hydroxylated analogs (e.g., ), improving solubility and enabling hydrogen-bond interactions in biological systems.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Tetrahydrothiophene dioxide 4-(4-Chlorophenyl)piperazin-1-yl, 3-ol CNS modulation, Antipsychotic -
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide Tetrahydrothiophene dioxide 2-Hydroxyethylamino Solubility enhancer
N-[(4-Chlorophenyl)carbamoyl]-4-[4-(4-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide Pyridine-sulfonamide Piperazine-4-chlorophenyl, Sulfonamide Enzyme inhibition
3-{4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-dioxide Benzisothiazole dioxide Piperazine-2-chlorophenyl Receptor selectivity
N-{(E)-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide Tetrahydrothiophene dioxide Pyrazole, 3-chloro-4-methoxyphenyl Antimicrobial, Kinase inhibition

Q & A

What are the key considerations for designing synthetic routes to this compound?

Level: Basic
Methodological Answer:
Synthesis of this compound requires multi-step strategies due to its hybrid structure (piperazine, tetrahydrothiophene, and sulfone groups). Key steps include:

  • Piperazine coupling : React 4-chlorophenylpiperazine with tetrahydrothiophene precursors via nucleophilic substitution or Buchwald-Hartwig amination .
  • Sulfonation : Introduce the 1,1-dioxide moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled pH to avoid over-oxidation .
  • Hydroxylation : Position the hydroxyl group at the 3-position of the tetrahydrothiophene ring using stereoselective epoxidation followed by acid hydrolysis .
    Data Table : Hypothetical Optimization of Sulfonation Step
Oxidizing AgentTemperature (°C)Yield (%)Purity (HPLC)
m-CPBA0–56895%
H₂O₂/Na₂WO₄254288%

How can structural ambiguities in the tetrahydrothiophene ring be resolved?

Level: Basic
Methodological Answer:
Use X-ray crystallography to confirm stereochemistry at the 3-hydroxyl position. For dynamic analysis:

  • NMR Spectroscopy : Employ 1H^{1}\text{H}-13C^{13}\text{C} HSQC to assign coupling patterns and NOESY for spatial proximity of the hydroxyl group .
  • Computational Modeling : Compare DFT-optimized structures with experimental IR/Raman spectra to validate sulfone and hydroxyl group orientations .

What strategies address contradictory receptor-binding data in preclinical studies?

Level: Advanced
Methodological Answer:
Discrepancies in reported affinities (e.g., for serotonin or dopamine receptors) may arise from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and radioligand concentrations across labs .
  • Metabolite Interference : Use LC-MS to verify compound stability in biological matrices and rule out active metabolites .
  • Conformational Analysis : Perform molecular docking with cryo-EM receptor structures to identify binding pose inconsistencies .

How can reaction yields be improved during piperazine-tetrahydrothiophene coupling?

Level: Advanced
Methodological Answer:
Low yields often stem from steric hindrance at the piperazine N-atom. Mitigate via:

  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (reduces β-hydride elimination) .
  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) to enhance solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yield by 15–20% .

What computational methods predict off-target interactions of this compound?

Level: Advanced
Methodological Answer:

  • Pharmacophore Screening : Map electrostatic and hydrophobic features against databases like ChEMBL to identify kinase or GPCR off-targets .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess sulfone group flexibility and potential protein backbone interactions .
  • Free-Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers if chirality is unresolved .

How should researchers validate the compound’s metabolic stability in vivo?

Level: Advanced
Methodological Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS. Use verapamil as a control .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
    Data Table : Hypothetical Metabolic Stability in HLMs
ConditionHalf-life (min)CLint (µL/min/mg)
+NADPH2845
-NADPH>120<5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide
Reactant of Route 2
4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide

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